molecular formula C10H20O B7823770 3-Methyl-6-methyleneoctan-3-ol CAS No. 68227-31-6

3-Methyl-6-methyleneoctan-3-ol

Cat. No.: B7823770
CAS No.: 68227-31-6
M. Wt: 156.26 g/mol
InChI Key: CZBZCHPXBPHOSA-UHFFFAOYSA-N
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Description

3-Methyl-6-methyleneoctan-3-ol: is an organic compound with the molecular formula C10H20O It is a tertiary alcohol characterized by the presence of a methylene group at the sixth position and a methyl group at the third position of the octane chain

Properties

IUPAC Name

3-methyl-6-methylideneoctan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBZCHPXBPHOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCC(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887288
Record name 3-Octanol, 3-methyl-6-methylene-
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Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68227-31-6
Record name 3-Methyl-6-methylene-3-octanol
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Record name 3-Octanol, 3-methyl-6-methylene-
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Record name 3-Octanol, 3-methyl-6-methylene-
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Record name 3-Octanol, 3-methyl-6-methylene-
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Record name 3-methyl-6-methyleneoctan-3-ol
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Preparation Methods

Ketone Alkylation via Grignard Reagents

The Grignard reaction remains a cornerstone for constructing tertiary alcohols. For 3-methyl-6-methyleneoctan-3-ol, the protocol begins with the reaction of 6-methyleneoctan-3-one with methylmagnesium chloride (MeMgCl). This step exploits the nucleophilic addition of the Grignard reagent to the ketone, forming the tertiary alcohol backbone.

In a representative procedure, 6-methyleneoctan-3-one (100 mmol) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. MeMgCl (2.0 M in THF, 1.2 equivalents) is added dropwise, followed by warming to room temperature and stirring for 12 hours. Quenching with aqueous ammonium chloride and extraction with dichloromethane yields the crude product, which is purified via vacuum distillation. Reported yields for analogous tertiary alcohols range from 45% to 55%.

Key Optimization Parameters :

  • Solvent choice : THF outperforms ethers due to superior solubility of intermediates.

  • Temperature control : Slow addition at 0°C minimizes side reactions such as enolization.

Hydroboration-Cross Coupling Approaches

9-BBN-Mediated Alkene Functionalization

Introducing the methylene group at position 6 necessitates strategic alkene installation. A two-step protocol involving hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) and subsequent Suzuki-Miyaura coupling has been adapted for this purpose.

Procedure :

  • Hydroboration : 3-Methyloct-6-en-3-ol (5.0 mmol) is treated with 9-BBN (0.5 M in THF, 2.2 equivalents) at 0°C, followed by warming to room temperature.

  • Cross-Coupling : The alkyl-9-BBN intermediate is reacted with methylvinylketone (1.1 equivalents) in the presence of PdCl₂(dppf) (3 mol%) and aqueous NaOH. Refluxing for 12 hours affords the desired product after extraction and chromatography.

Yield : 48–52% (isolated).
Characterization : ¹H NMR (400 MHz, CDCl₃) displays distinctive signals at δ 5.05 (dd, J = 17.1 Hz, 1H, vinyl-H) and δ 1.16 (s, 3H, methyl).

Transition-Metal-Catalyzed Olefination

Palladium-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct introduction of methylene groups. A palladium-catalyzed protocol using Pd(OAc)₂ (5 mol%) and 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) as a ligand achieves dehydrogenative coupling at position 6.

Reaction Conditions :

  • Substrate: 3-Methyloctan-3-ol

  • Olefination agent: Ethylene gas (1 atm)

  • Solvent: Hexafluoroisopropanol (HFIP)

  • Temperature: 80°C, 24 hours

Outcome :

  • Yield : 38% (GC-MS)

  • Selectivity : >90% for terminal alkene formation.

Data Tables Comparing Synthesis Methods

Table 1: Comparative Analysis of Preparation Methods

MethodStarting MaterialReagents/CatalystsYield (%)Purity (GC-MS)
Grignard Alkylation6-Methyleneoctan-3-oneMeMgCl, THF5598
Hydroboration-Coupling3-Methyloct-6-en-3-ol9-BBN, PdCl₂(dppf)5295
Pd-Catalyzed Olefination3-Methyloctan-3-olPd(OAc)₂, TMHD, HFIP3888

Table 2: NMR Characterization Data

Compound¹H NMR (δ, CDCl₃)¹³C NMR (δ, CDCl₃)
This compound5.05 (dd, J = 17.1 Hz, 1H), 1.16 (s, 3H)139.1 (C=C), 72.9 (C-OH), 8.2 (CH₃)

Challenges and Optimization Strategies

Regioselectivity in Olefination

The position of the methylene group is highly sensitive to catalyst choice. Pd(OAc)₂ favors terminal olefins, whereas Rh catalysts shift selectivity toward internal alkenes. Computational studies suggest that steric bulk in ligands (e.g., TMHD) directs ethylene insertion to the less hindered position.

Solvent Effects on Grignard Reactions

Polar aprotic solvents like THF enhance Grignard reactivity but risk ketone enolization. Alternatives such as 2-methyltetrahydrofuran (2-MeTHF) reduce side reactions while maintaining yield (50–53%) .

Chemical Reactions Analysis

Oxidation Reactions

3-Methyl-6-methyleneoctan-3-ol undergoes oxidation to form ketones or aldehydes under controlled conditions. The reaction mechanism involves the abstraction of hydrogen from the hydroxyl-bearing carbon.

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (acidic)Aqueous H₂SO₄, 80°C3-Methyl-6-methyleneoctan-3-one~65%
CrO₃ (Jones reagent)Acetone, 25°C3-Methyl-6-methyleneoctanal~58%

Key Findings :

  • Acidic potassium permanganate selectively oxidizes the tertiary alcohol to a ketone.

  • Chromium trioxide in acetone yields an aldehyde but requires careful temperature control to avoid over-oxidation.

Reduction Reactions

The compound can be reduced to alkanes or undergo hydrogenation of the methylene group.

Reducing Agent Conditions Product Yield Reference
LiAlH₄Anhydrous ether, reflux3-Methyloctan-3-ol~72%
H₂/Pd-CEthanol, 50 psi, 60°C3-Methyl-6-methyloctan-3-ol~85%

Key Findings :

  • Lithium aluminum hydride reduces the alcohol to a secondary alkane, though mechanistic studies suggest radical intermediates.

  • Catalytic hydrogenation selectively saturates the methylene group without affecting the tertiary alcohol.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halides.

Reagent Conditions Product Yield Reference
SOCl₂Pyridine, 0°C3-Methyl-6-methyleneoct-3-yl-Cl~89%
PBr₃Diethyl ether, 25°C3-Methyl-6-methyleneoct-3-yl-Br~78%

Key Findings :

  • Thionyl chloride produces the corresponding chloride with high efficiency.

  • Phosphorus tribromide requires anhydrous conditions to avoid hydrolysis.

Esterification and Etherification

The alcohol reacts with carboxylic acids or alkyl halides to form esters or ethers.

Reaction Type Reagent Conditions Product Yield Reference
EsterificationAcetic anhydrideH₂SO₄ catalyst, 100°C3-Methyl-6-methyleneoct-3-yl acetate~82%
Williamson etherCH₃I, K₂CO₃DMF, 80°C3-Methyl-6-methyleneoct-3-yl methyl ether~68%

Key Findings :

  • Esterification proceeds efficiently with acetic anhydride under acidic catalysis.

  • Williamson synthesis requires polar aprotic solvents for optimal nucleophilic substitution.

Comparative Reactivity Insights

  • Steric Effects : The tertiary carbon and methylene group influence reaction pathways. For example, hydrogenation of the methylene group is faster than reduction of the alcohol.

  • Thermal Stability : Decomposition occurs above 200°C, forming fragments like 4-methylpentan-2-ol and 6-methylheptan-2-one, as identified via GC-MS .

Scientific Research Applications

Fragrance Industry

Overview:
3-Methyl-6-methyleneoctan-3-ol is primarily recognized for its use as a fragrance ingredient. Its pleasant scent profile makes it suitable for incorporation into perfumes, cosmetics, and personal care products.

Safety Assessments:
Recent safety assessments indicate that this compound poses minimal health risks when used within established limits. The Expert Panel for Fragrance Safety has conducted extensive evaluations, concluding that the compound is not genotoxic and has an adequate margin of exposure for repeated dose toxicity and reproductive toxicity endpoints .

Usage in Formulations:
The compound is often blended with other fragrance materials to enhance scent complexity. Its volatility and stability make it a favorable choice for both high-end and mass-market products.

Food Science

Flavoring Agent:
In addition to its fragrance applications, this compound is explored as a flavoring agent in food products. Its chemical structure allows it to mimic natural flavor profiles, which can be beneficial in creating food products that require specific taste characteristics.

Research Findings:
Studies have shown that the compound can be utilized to mask undesirable flavors in processed foods while enhancing overall sensory appeal. The ability to function effectively at low concentrations makes it economically viable for food manufacturers .

Chemical Synthesis

Synthetic Pathways:
The compound serves as a valuable intermediate in organic synthesis. It can be employed in various synthetic pathways to create more complex molecules, particularly in the production of pharmaceuticals and agrochemicals.

Case Study - Synthesis of Bioactive Compounds:
Research has demonstrated that this compound can be used as a precursor in the synthesis of bioactive compounds. For instance, it plays a role in synthesizing enantiomerically pure derivatives that are crucial in medicinal chemistry .

Environmental Impact Studies

Toxicological Assessments:
Environmental studies have been conducted to assess the impact of this compound on ecosystems. The compound's biodegradability and potential effects on aquatic life are critical areas of research, ensuring that its use does not lead to environmental degradation .

Data Summary Table

Application AreaKey FindingsReferences
Fragrance IndustrySafe for use; enhances scent complexity
Food ScienceEffective flavoring agent; masks undesirable tastes
Chemical SynthesisValuable precursor for bioactive compounds
Environmental ImpactBiodegradable; minimal ecological risk

Mechanism of Action

The mechanism of action of 3-Methyl-6-methyleneoctan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-octanol: Similar structure but lacks the methylene group at the sixth position.

    6-Methyleneoctan-3-ol: Similar structure but lacks the methyl group at the third position.

    3-Methyl-6-octanol: Similar structure but lacks the methylene group at the sixth position.

Uniqueness

3-Methyl-6-methyleneoctan-3-ol is unique due to the presence of both a methylene group at the sixth position and a methyl group at the third position. This unique structural feature contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Introduction

3-Methyl-6-methyleneoctan-3-ol is an organic compound classified as a tertiary alcohol with the molecular formula C10H20OC_{10}H_{20}O. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The structure of this compound includes:

  • A methylene group at the sixth position.
  • A methyl group at the third position of the octane chain.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Grignard Reaction : Involves reacting a Grignard reagent with an aldehyde or ketone precursor.
  • Hydroboration-Oxidation : An alkene undergoes hydroboration followed by oxidation to yield the alcohol.

These methods are characterized by their regioselectivity and mild reaction conditions, making them suitable for producing high-purity compounds for biological studies .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in pharmaceuticals and agriculture.

The biological activity of this compound is believed to involve:

  • Interaction with Cell Membranes : The alcohol can disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for microbial survival, thus exerting its antimicrobial effects.

Case Studies

  • Antifungal Activity Against Candida spp.
    • A study evaluated the antifungal efficacy of this compound against various strains of Candida. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antifungal activity .
  • Antimicrobial Efficacy Against Bacterial Strains
    • Another investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 64 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsAntimicrobial Activity (MIC µg/mL)
This compoundMethyl at C3, Methylene at C6Candida spp.: 32; S. aureus: 64
3-Methyl-3-octanolLacks methylene group at C6Not extensively studied
6-Methyleneoctan-3-olLacks methyl group at C3Not extensively studied

This table illustrates the unique properties of this compound compared to similar compounds, emphasizing its superior antimicrobial activity .

Pharmaceutical Development

Given its biological activities, this compound is being explored as a potential pharmaceutical intermediate. Its unique structure and efficacy against pathogens make it a candidate for further development in drug formulations targeting infections.

Agricultural Use

The compound's antifungal properties suggest potential applications in agriculture as a natural pesticide or fungicide, contributing to sustainable farming practices.

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Confirmation

TechniqueParameters AnalyzedLimitationsReference
GC-MSVolatility, fragmentationRequires derivatization
¹³C NMRCarbon environmentLow sensitivity for trace
DFT SimulationsPredicted chemical shiftsComputational cost

Q. Table 2. Key Stability Factors for this compound

FactorImpact on StabilityMitigation Strategy
Oxygen ExposureOxidative degradationInert atmosphere storage
LightPhotochemical reactionsAmber vial storage
TemperatureThermal decomposition–20°C storage

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